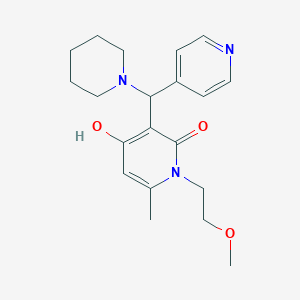
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one, with the CAS number 897611-33-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H27N3O3, with a molecular weight of 357.4 g/mol. The structure includes multiple functional groups, including hydroxyl, methoxy, and piperidine moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 897611-33-5 |
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted that related compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, suggesting a promising therapeutic potential for similar structures .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory processes. Inhibition of PLA2 has been associated with reduced phospholipidosis, making this compound a candidate for further exploration in anti-inflammatory therapies .
Research Findings:
A comparative analysis showed that certain derivatives exhibited IC50 values less than 1 mM for PLA2 inhibition, indicating strong biological activity relevant for drug development .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The presence of the piperidine ring is known to enhance bioavailability and receptor binding affinity. Additionally, the hydroxyl and methoxy groups may facilitate hydrogen bonding interactions with target proteins.
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-14-17(24)18(20(25)23(15)12-13-26-2)19(16-6-8-21-9-7-16)22-10-4-3-5-11-22/h6-9,14,19,24H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWCIQSPUKVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














